molecular formula C7H10N2OS B2946926 5-Cyclobutoxy-3-methyl-1,2,4-thiadiazole CAS No. 2196214-26-1

5-Cyclobutoxy-3-methyl-1,2,4-thiadiazole

Cat. No. B2946926
CAS RN: 2196214-26-1
M. Wt: 170.23
InChI Key: ZXIQBLJFJBMBAN-UHFFFAOYSA-N
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Description

1,3,4-Thiadiazoles are a type of heterocyclic compound, which means they contain atoms of at least two different elements as members of its rings . They are characterized by a five-membered ring structure that includes two nitrogen atoms, one sulfur atom, and two carbon atoms .


Synthesis Analysis

1,3,4-Thiadiazole derivatives can be synthesized using various methods. For example, they can be prepared by the reaction of hydrazonoyl halides with potassium thiocyanate, thiosemicarbazide and its aryl derivatives, or carbon disulfide .


Molecular Structure Analysis

The molecular structure of 1,3,4-thiadiazoles is characterized by a five-membered ring structure that includes two nitrogen atoms, one sulfur atom, and two carbon atoms . The two most common variants of this compound are 1,3,4-thiadiazole and 1,2,5-thiadiazole, differentiated by the positioning of the nitrogen atoms within the ring structure .


Chemical Reactions Analysis

1,3,4-Thiadiazoles demonstrate various unique chemical properties, contributing to their utility in diverse applications. One of their prominent characteristics is their ability to participate in a variety of chemical reactions, making them a versatile tool in organic synthesis .


Physical And Chemical Properties Analysis

The physical properties of thiadiazoles largely depend on their specific isomeric form and any substituents they may carry. In general, they are solid at room temperature, have low melting points, and are relatively stable under normal conditions .

Scientific Research Applications

Antimicrobial Activity

Derivatives of 1,2,4-thiadiazole have been studied for their antimicrobial properties. Novel compounds synthesized from related structures have shown significant activity against various microbial strains .

Chemical Synthesis

Thiadiazoles are often used as intermediates in chemical synthesis. They can be functionalized with different groups to yield a variety of products with potential applications in material science or pharmaceuticals .

Anticancer Activity

Some thiadiazole derivatives have been evaluated for their anticancer properties. They have shown activity against human breast cancer cell lines in laboratory settings .

Mechanism of Action

The proposed biological activities of 1,3,4-thiadiazole derivatives have been based on assumptions like the presence of =N-C-S moiety and strong aromaticity of the ring being the requirements for low toxicity and in vivo stability .

Safety and Hazards

As with any chemical compound, safety precautions should be taken when handling 1,3,4-thiadiazoles. They should be stored in a dry, cool, and well-ventilated place . Avoid contact with skin and eyes, and avoid formation of dust and aerosols .

Future Directions

1,3,4-Thiadiazoles have a variety of applications in different scientific fields due to their versatile properties. They have been found to exhibit antimicrobial, antiviral, anti-inflammatory, and anticancer properties, to name just a few . Future research may focus on developing new derivatives with improved properties and exploring their potential applications.

properties

IUPAC Name

5-cyclobutyloxy-3-methyl-1,2,4-thiadiazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H10N2OS/c1-5-8-7(11-9-5)10-6-3-2-4-6/h6H,2-4H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZXIQBLJFJBMBAN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NSC(=N1)OC2CCC2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H10N2OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

170.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-Cyclobutoxy-3-methyl-1,2,4-thiadiazole

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